Para-Phenylpropanoic Acid Carrier vs. Cinnamic Acid Analog: Differential Antitumour Screening Outcome
The saturated hydrocinnamic acid carrier of the target compound (CAS 4093-12-3) was directly compared with its unsaturated cinnamic acid congener (CAS 4093-13-4) in the same in vivo screening panel. Both compounds were tested against Walker 256 carcinoma in rats and KB cell culture; the hydrocinnamic acid derivative exhibited markedly superior activity in these models [1]. Quantitatively, the hydrocinnamic acid analog achieved a T/C (treated/control) tumour weight ratio below 40% in the Walker 256 assay, whereas the cinnamic acid analog failed to meet the 42% threshold criterion for activity [2].
| Evidence Dimension | In vivo antitumour activity (Walker 256 rat carcinoma) |
|---|---|
| Target Compound Data | T/C < 40% (active by NCI criteria) |
| Comparator Or Baseline | p-[Bis(2-fluoroethyl)amino]cinnamic acid (CAS 4093-13-4): T/C > 42% (inactive) |
| Quantified Difference | Cinnamic analog inactive; hydrocinnamic analog active (at least 2 percentage‑point improvement in T/C ratio) |
| Conditions | Walker 256 intramuscular rat model; compound administered intraperitoneally daily for 7 days; evaluated at maximally tolerated dose. |
Why This Matters
Saturation of the α,β‑double bond is the decisive structural determinant converting an inactive fluoro‑mustard into a candidate meeting NCI activity criteria, directly guiding procurement of the active hydrocinnamic acid species.
- [1] Martinez, A. P.; Lee, W. W.; Goodman, L. 2-Fluoroethylamines. II. Biological Evaluation and Synthesis. J. Med. Chem. 1965, 8 (6), 741–744. View Source
- [2] NCI activity criteria as described in Martinez et al. (1965): a compound is considered active if T/C ≤ 42% in the Walker 256 model. View Source
